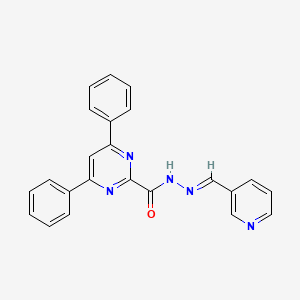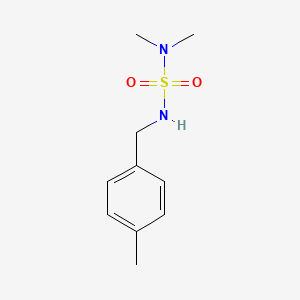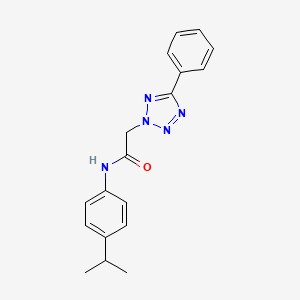
4,6-diphenyl-N'-(3-pyridinylmethylene)-2-pyrimidinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multifaceted chemical reactions, including cascade reactions and domino protocols that emphasize operational simplicity and environmental friendliness. An example is the efficient synthesis of N-fused heterocyclic compounds via a five-component cascade reaction utilizing various reactants in a water and ethanol mixture, demonstrating the catalyst-free approach's merit (Hosseini & Bayat, 2019). Another approach involves the treatment of carboxyl chloride with thiosemicarbazide and subsequent reactions to produce related compounds, highlighting methods to achieve specific pyrimidine derivatives (Mekuskiene, Gaidelis, & Vainilavicius, 1998).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals the importance of intermolecular interactions, which are crucial for understanding the compound's behavior and properties. For example, the analysis of diphenylisophthalamide derivatives emphasizes the role of intramolecular hydrogen bonding and its effect on planarity and molecular conformation (Malone et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving the compound and its derivatives highlight the versatility and reactivity of such molecules. Reactions such as the base-catalyzed cyclization of acylthiosemicarbazide and alkylation demonstrate the compound's potential for further chemical modifications and applications (Kobayashi, Kakiuchi, & Kato, 1991).
Physical Properties Analysis
The analysis of physical properties such as solubility, thermal stability, and optical transparency of related polyimides provides insight into the compound's application potential in materials science. These properties are influenced by the presence of specific functional groups and the overall molecular structure (Chen et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and interaction with other compounds, are critical for determining the compound's utility in synthesis and application contexts. Studies on polyimides derived from related compounds show how modifications in the molecular structure can affect reactivity and the formation of new materials with desirable properties (Guan et al., 2017).
Scientific Research Applications
Polymer Synthesis and Characterization :
- Guzmán-Lucero and Likhatchev (2002) investigated the thermal cyclodehydration and catalytic imidization of ortho substituted poly(4,4'-diphenylene pyromellitimide)s. They found that ortho substituents such as OH and methoxy groups can react with the imide cycle above 350°C, causing rearrangement to benzoxazole (Guzmán-Lucero & Likhatchev, 2002).
Thermal and Optical Properties :
- Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) characterized rigid-rod polyamides and polyimides derived from 4,3‘‘-Diamino-2‘,6‘-diphenyl-p-terphenyl and 4-Amino-4‘‘-carboxy-2‘,6‘-diphenyl-p-terphenyl, demonstrating excellent thermooxidative stability (Spiliopoulos et al., 1998).
Gas Separation Applications :
- Fang, Kita, and Okamoto (2000) synthesized wholly aromatic hyperbranched polyimides for gas separation applications, highlighting the impact of different monomer addition orders on the resulting hyperbranched polymers (Fang et al., 2000).
Photovoltaic Applications :
- Mühlbacher, Brabec, Sariciftci, and others (2001) investigated the sensitization of photoconductive polyimides with small molecules like Rhodamine 6G for photovoltaic applications, demonstrating the potential of these materials in solar energy conversion (Mühlbacher et al., 2001).
properties
IUPAC Name |
4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c29-23(28-25-16-17-8-7-13-24-15-17)22-26-20(18-9-3-1-4-10-18)14-21(27-22)19-11-5-2-6-12-19/h1-16H,(H,28,29)/b25-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQWBFCRBOOHJE-PCLIKHOPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CN=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-diphenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrimidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)
![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)



![4-hydroxy-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5570810.png)

![4-(acetylamino)-N-[4-(aminocarbonyl)phenyl]benzamide](/img/structure/B5570822.png)
![5-(3,4-dimethoxyphenyl)-4-[(2-furylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570834.png)
![4-{[(3-hydroxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5570838.png)

![8-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5570852.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5570867.png)